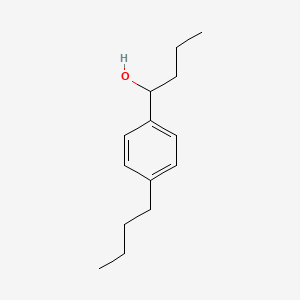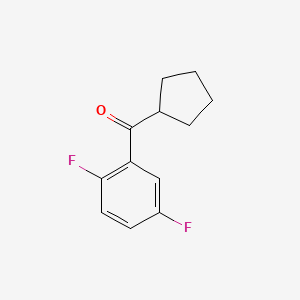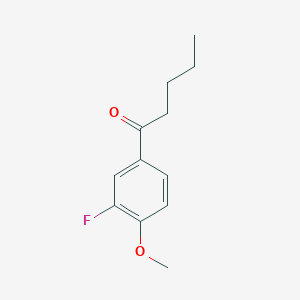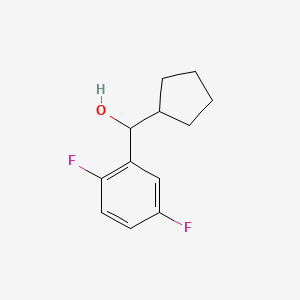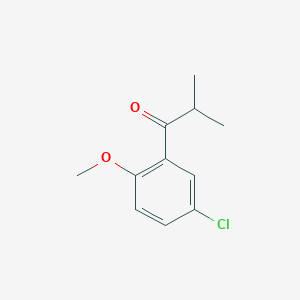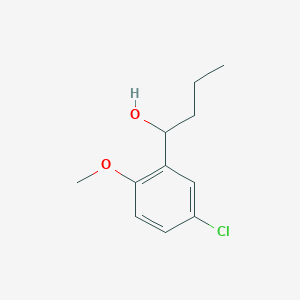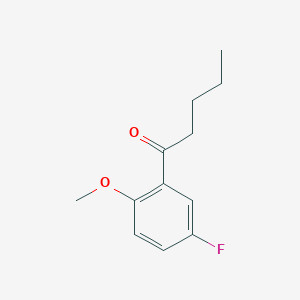
1-(5-Fluoro-2-methoxyphenyl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-methoxyphenyl)pentan-1-one is an organic compound characterized by a fluorine atom and a methoxy group attached to a benzene ring, which is further connected to a pentan-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methoxyphenyl)pentan-1-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 5-fluoro-2-methoxybenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent derived from 5-fluoro-2-methoxybenzene can be reacted with pentan-1-one to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Fluoro-2-methoxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Typical reagents include halogens (e.g., bromine) and strong acids.
Major Products Formed:
Oxidation: 1-(5-Fluoro-2-methoxyphenyl)pentanoic acid
Reduction: 1-(5-Fluoro-2-methoxyphenyl)pentan-1-ol
Substitution: Various halogenated derivatives
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-methoxyphenyl)pentan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.
Industry: It is utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
1-(5-Fluoro-2-methoxyphenyl)pentan-1-one is similar to other fluorinated phenyl ketones, such as 1-(4-fluoro-2-methoxyphenyl)pentan-1-one and 1-(3-fluoro-2-methoxyphenyl)pentan-1-one. its unique substitution pattern on the benzene ring gives it distinct chemical and biological properties.
Comparación Con Compuestos Similares
1-(4-fluoro-2-methoxyphenyl)pentan-1-one
1-(3-fluoro-2-methoxyphenyl)pentan-1-one
1-(2-fluoro-3-methoxyphenyl)pentan-1-one
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile contribute to its importance in both research and industry.
Propiedades
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-3-4-5-11(14)10-8-9(13)6-7-12(10)15-2/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJZMKAUGZXNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC(=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
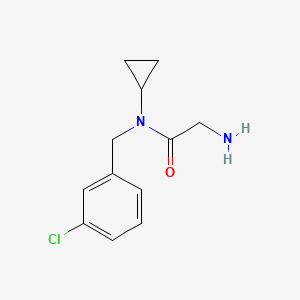
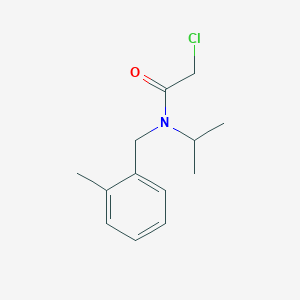
![2-[(2-Chlorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7846633.png)
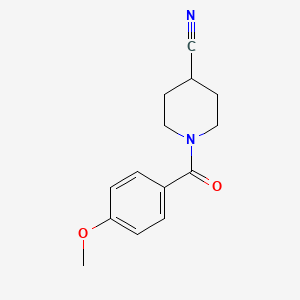
![2-[(3-Bromophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7846643.png)
![2-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azaniumyl]acetate](/img/structure/B7846650.png)

![6-Propoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-OL](/img/structure/B7846661.png)
